tert-Butyl 2-bromo-5-(2,2-difluoroethoxy)benzoate
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Overview
Description
tert-Butyl 2-bromo-5-(2,2-difluoroethoxy)benzoate: is an organic compound that features a tert-butyl ester group, a bromine atom, and a difluoroethoxy substituent on a benzoate ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-5-(2,2-difluoroethoxy)benzoate typically involves the esterification of 2-bromo-5-(2,2-difluoroethoxy)benzoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions usually require refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 2-bromo-5-(2,2-difluoroethoxy)benzoate can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The benzoate ring can participate in oxidation reactions to form quinones or reduction reactions to form hydroquinones.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in aqueous or alcoholic solvents.
Major Products:
Substitution: Formation of substituted benzoates.
Oxidation: Formation of benzoquinones.
Reduction: Formation of hydroquinones.
Hydrolysis: Formation of 2-bromo-5-(2,2-difluoroethoxy)benzoic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry: tert-Butyl 2-bromo-5-(2,2-difluoroethoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential drug candidates. Its unique structure allows for the exploration of new pharmacophores and bioactive molecules .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-5-(2,2-difluoroethoxy)benzoate depends on its application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with specific enzymes or receptors, leading to a biological response .
Comparison with Similar Compounds
- tert-Butyl 2-bromo-5-fluorobenzoate
- tert-Butyl 2-bromo-5-chlorobenzoate
- tert-Butyl 2-bromo-5-methylbenzoate
Comparison:
- Structural Differences: The presence of different substituents (fluoro, chloro, methyl) on the benzoate ring.
- Reactivity: The difluoroethoxy group in tert-Butyl 2-bromo-5-(2,2-difluoroethoxy)benzoate imparts unique electronic effects, influencing its reactivity compared to similar compounds .
- Applications: While all these compounds are used as intermediates in organic synthesis, the specific substituents can affect their suitability for different applications in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C13H15BrF2O3 |
---|---|
Molecular Weight |
337.16 g/mol |
IUPAC Name |
tert-butyl 2-bromo-5-(2,2-difluoroethoxy)benzoate |
InChI |
InChI=1S/C13H15BrF2O3/c1-13(2,3)19-12(17)9-6-8(4-5-10(9)14)18-7-11(15)16/h4-6,11H,7H2,1-3H3 |
InChI Key |
CAGPZSKZTPXQRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)OCC(F)F)Br |
Origin of Product |
United States |
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